Diisopropyl hydrogen phosphite

Description

Evolution of Organophosphorus Chemistry

Organophosphorus chemistry, a major branch of chemical science, traces its origins to the early 19th century. researchgate.net One of the earliest documented accounts dates back to 1820, when Jean Louis Lassaigne reported the reaction of ethanol (B145695) with phosphoric acid. nih.gov A significant milestone was the synthesis of the first organophosphorus compound with anticholinesterase properties, tetraethyl pyrophosphate (TEPP), by Philippe de Clermont in 1854. researchgate.net The latter half of the 19th century saw foundational work by figures like August Michaelis and Aleksandr Arbuzov, who are widely regarded as the founders of modern organophosphorus chemistry. rsc.org Their development of methods to create the crucial carbon-phosphorus (C–P) bond opened new avenues for synthesis. rsc.org

The 20th century witnessed a rapid expansion of the field, driven in part by the discovery of the potent biological activity of many organophosphorus compounds. nih.gov In the 1930s, the German chemist Gerhard Schrader and his team synthesized approximately 2,000 new organophosphorus compounds, leading to the development of both effective insecticides and highly toxic nerve agents like Tabun and Sarin. researchgate.netrsc.org This dual-use nature spurred further research globally. After World War II, information on these compounds became more widespread, leading to the introduction of pesticides like parathion. nih.gov The subsequent decades saw continued progress, including the development of enzymatic decontamination methods for chemical warfare agents and the refinement of synthetic techniques. nih.gov

Significance of H-Phosphonates in Chemical Research

Dialkyl hydrogen phosphites, commonly known as H-phosphonates, are a class of organophosphorus compounds that play a pivotal role as versatile synthetic intermediates. psu.edumdpi.com Their significance stems from a unique structural feature: they exist in a tautomeric equilibrium between a tetracoordinate pentavalent phosphonate (B1237965) form [O=PH(OR)₂] and a tricoordinate trivalent phosphite (B83602) form [P(OH)(OR)₂]. psu.edunih.gov Although the equilibrium heavily favors the tetracoordinate phosphonate form, the presence of the trivalent tautomer, which has a lone pair of electrons on the phosphorus atom, allows these compounds to react readily with various electrophiles. psu.educdnsciencepub.com

This reactivity makes H-phosphonates valuable building blocks for the synthesis of a wide array of more complex organophosphorus compounds. psu.edu They are key starting materials in numerous name reactions, including:

The Kabachnik-Fields reaction for synthesizing α-aminophosphonates. mdpi.comresearchgate.net

The Pudovik reaction to form α-hydroxyphosphonates. mdpi.com

The Hirao reaction. mdpi.com

Phospha-Michael additions. mdpi.com

Furthermore, H-phosphonate chemistry is instrumental in modifying nucleic acids, allowing for the creation of analogues with altered backbones, such as phosphorothioates and phosphoramidates. glenresearch.comdiva-portal.org These modifications are crucial for developing antisense therapeutics and other biologically active molecules. psu.edudiva-portal.org The stereospecific nature of H-phosphonate oxidation allows for the preparation of stereodefined phosphate (B84403) analogs, which are invaluable tools in medicinal chemistry and for studying enzymatic mechanisms. psu.edu

Positioning of Diisopropyl Hydrogen Phosphite within the H-Phosphonate Class

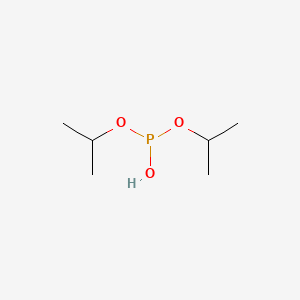

This compound, with the chemical formula C₆H₁₅O₃P, is a prominent member of the dialkyl hydrogen phosphite (H-phosphonate) family. chemsrc.comchemspider.com It is the di-ester of phosphorous acid and isopropyl alcohol. Like other compounds in its class, such as dimethyl phosphite and diethyl phosphite, it is characterized by a central phosphorus atom bonded to a hydrogen atom, an oxygen atom via a double bond, and two isopropoxy groups (-OCH(CH₃)₂). wikipedia.orgwikipedia.org

As with other H-phosphonates, this compound exists predominantly in the tetracoordinate phosphonate tautomeric form (O=PH(O-i-Pr)₂), though it exhibits the characteristic reactivity of the minor tricoordinate phosphite tautomer. psu.edunih.gov The presence of the bulky isopropyl groups can influence its reactivity and physical properties compared to less sterically hindered analogues like dimethyl phosphite. This compound serves as a crucial reagent and building block in organic synthesis, valued for its ability to participate in reactions that form new phosphorus-carbon bonds, thereby enabling the synthesis of a variety of phosphonate derivatives. wikipedia.org

Below is a table detailing some of the physical and chemical properties of this compound.

| Property | Value |

| Molecular Formula | C₆H₁₅O₃P |

| Molecular Weight | 166.16 g/mol nih.gov |

| Density | 0.997 g/cm³ |

| Boiling Point | 195.5 ± 9.0 °C at 760 mmHg |

| Flash Point | 90.3 ± 12.9 °C |

| CAS Number | 1809-20-7 chemsrc.com |

Structure

2D Structure

Properties

CAS No. |

691-96-3 |

|---|---|

Molecular Formula |

C6H15O3P |

Molecular Weight |

166.16 g/mol |

IUPAC Name |

dipropan-2-yl hydrogen phosphite |

InChI |

InChI=1S/C6H15O3P/c1-5(2)8-10(7)9-6(3)4/h5-7H,1-4H3 |

InChI Key |

NFORZJQPTUSMRL-UHFFFAOYSA-N |

SMILES |

CC(C)OP(O)OC(C)C |

Canonical SMILES |

CC(C)OP(O)OC(C)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Diisopropyl Hydrogen Phosphite

Refinements in Conventional Esterification Processes

The traditional synthesis of diisopropyl hydrogen phosphite (B83602) typically involves the esterification of a phosphorus source, most commonly phosphorus trichloride (B1173362), with isopropanol (B130326). While effective, this method is often plagued by issues such as low yields, the formation of corrosive by-products, and difficulties in purification. Consequently, significant research has been directed towards refining these conventional processes to enhance efficiency, improve product purity, and align with the principles of green chemistry.

Optimized Reaction Conditions and Stoichiometry

The precise control of reaction conditions and the stoichiometry of the reactants are paramount in maximizing the yield and purity of diisopropyl hydrogen phosphite. The reaction is highly exothermic, and careful temperature management is crucial to prevent undesirable side reactions.

The stoichiometry of the reactants has been a key area of optimization. A common approach involves the slow addition of phosphorus trichloride to an excess of isopropanol. However, recent advancements have explored the use of a weakly alkaline organic catalyst, such as triethylamine (B128534), to neutralize the hydrogen chloride (HCl) by-product as it is formed. In such a catalyzed system, a preferred molar ratio of isopropanol to phosphorus trichloride to triethylamine is approximately 1:0.3–0.4:0.9–1.1 google.com.

Temperature is another critical parameter. The initial mixing of phosphorus trichloride with a solvent is often conducted at a reduced temperature, typically between 0 °C and 10 °C, to control the initial exothermic reaction google.com. Following the initial mixing, a programmed temperature control is implemented for the duration of the reaction, which can range from 4.5 to 9 hours google.com. In non-catalyzed systems, the reaction temperature is generally maintained between 5 °C and 50 °C, with a more preferential range of 5 °C to 15 °C to minimize the formation of by-products google.com.

Optimized Reaction Parameters for this compound Synthesis

| Parameter | Optimized Range/Value | Rationale |

|---|---|---|

| Molar Ratio (Isopropanol:PCl₃:Triethylamine) | 1 : 0.3–0.4 : 0.9–1.1 google.com | Ensures complete reaction of PCl₃ and neutralization of HCl by-product. |

| Initial Mixing Temperature | 0–10 °C google.com | Controls the initial exothermic reaction. |

| Reaction Temperature (Catalyzed) | Programmed control google.com | Optimizes reaction rate while minimizing side reactions. |

| Reaction Temperature (Uncatalyzed) | 5–15 °C google.com | Reduces the formation of undesirable by-products. |

| Reaction Time | 4.5–9 hours google.com | Allows for the complete conversion of reactants. |

Solvent Effects and Green Chemistry Approaches in Synthesis

The choice of solvent plays a multifaceted role in the synthesis of this compound, influencing reactant solubility, reaction rate, and the ease of product separation. The ideal solvent should effectively dissolve the reactants while having limited solubility for the this compound product, thereby facilitating its separation from the reaction mixture.

Benzene has been utilized as a solvent in this reaction. Its non-polar nature helps to minimize the solubility of the polar hydrogen chloride by-product, which in turn reduces the likelihood of acid-catalyzed side reactions google.com. Other organic solvents, such as petroleum distillates, have also been employed, with the reaction temperature maintained between 130°C and 138°C google.com.

By-product Mitigation and Purification Strategies

The primary by-product in the synthesis of this compound from phosphorus trichloride and isopropanol is hydrogen chloride (HCl). This corrosive gas can lead to the degradation of the desired product through dealkylation and other side reactions acs.org. Therefore, effective mitigation and removal of HCl are crucial for obtaining a high-purity product.

One effective strategy for by-product mitigation is the in-situ neutralization of HCl as it is formed. This is achieved by incorporating a weakly alkaline organic catalyst, most notably triethylamine, into the reaction mixture google.com. The triethylamine reacts with HCl to form a stable ammonium (B1175870) salt, which can be easily removed through filtration.

Following the reaction, the crude this compound requires purification to remove any remaining acidic impurities, unreacted starting materials, and the catalyst salt. A common purification protocol involves the following steps:

Neutralization: Any residual acidity is neutralized by washing the crude product with a mild base, such as a solution of soda ash (sodium carbonate) google.com.

Filtration: The solid by-products, such as triethylamine hydrochloride or excess soda ash, are removed by filtration.

Distillation: The final purification is typically achieved through vacuum distillation, which separates the this compound from any remaining non-volatile impurities and solvent google.com.

By-product Mitigation and Purification Techniques

| Step | Technique | Purpose |

|---|---|---|

| By-product Mitigation | In-situ neutralization with triethylamine google.com | To neutralize the corrosive HCl by-product as it is formed. |

| Purification | Neutralization with soda ash google.com | To remove any remaining acidic impurities. |

| Filtration | To remove solid by-products and salts. | |

| Vacuum Distillation google.com | To obtain high-purity this compound. |

Novel Synthetic Routes and Emerging Technologies

Beyond the refinements of conventional methods, research has also focused on developing entirely new synthetic pathways for this compound. These novel routes often employ catalysis or electrochemical methods to achieve higher efficiency, selectivity, and improved environmental profiles.

Catalytic Synthesis Approaches

Catalysis offers a powerful tool for the synthesis of phosphite diesters, including this compound. The use of a catalyst can enable the reaction to proceed under milder conditions, reduce activation energies, and increase reaction rates.

As previously mentioned, triethylamine can be considered a catalyst in the sense that it facilitates the reaction by removing a product (HCl) that would otherwise inhibit the reaction or lead to side products google.com. The mechanism involves the nucleophilic attack of isopropanol on phosphorus trichloride, followed by the elimination of HCl, which is then scavenged by the triethylamine.

More recently, metal-based catalysts have been explored for the synthesis of phosphite diesters. For instance, zinc(II) catalysts have been shown to be highly efficient for this transformation rsc.org. These catalysts can activate the phosphorus reagent, making it more susceptible to nucleophilic attack by the alcohol. This approach is particularly promising as it can proceed under mild conditions and offers a high degree of control over the reaction.

Electrochemical Synthesis Pathways for P-C Bond Formation

Electrochemical methods represent a frontier in the synthesis of organophosphorus compounds, offering a potentially greener alternative to traditional chemical synthesis. These methods utilize an electric current to drive chemical reactions, often avoiding the need for harsh reagents and reducing waste generation.

The electrochemical synthesis of organophosphorus compounds can proceed through various mechanisms, including the formation of P-O bonds. In the context of this compound, an electrochemical approach could involve the oxidation of white phosphorus at an anode in the presence of isopropanol. This would generate a reactive phosphorus species that can then react with the alcohol to form the desired phosphite ester.

While the direct electrochemical synthesis of this compound is not yet a widely established method, the general principles of electrochemical synthesis of organophosphinates through cross-dehydrogenative coupling reactions between alcohols and secondary phosphine (B1218219) oxides have been demonstrated organic-chemistry.org. This suggests the feasibility of developing an electrochemical route for this compound. Such a process would likely involve the careful selection of electrode materials, supporting electrolytes, and reaction conditions to optimize the yield and selectivity of the desired product.

Microfluidic and Flow Chemistry Applications in Production

The synthesis of this compound is increasingly benefiting from the adoption of advanced manufacturing technologies like microfluidics and flow chemistry. These methodologies offer significant advantages over traditional batch processing, primarily through process intensification—achieving smaller, safer, and more efficient chemical production. aiche.orgasynt.com By conducting reactions in continuous-flow reactors with small channel dimensions (typically sub-millimeter), precise control over reaction parameters is achieved, leading to enhanced product yield, purity, and operational safety. mt.comresearchgate.net

Microreactors, or microchannel reactors, provide a high surface-area-to-volume ratio, which facilitates superior heat and mass transfer. researchgate.net This is particularly advantageous for the often exothermic esterification reaction between an alcohol and phosphorus trichloride used to produce dialkyl phosphites. The efficient removal of heat prevents the formation of hot spots, which can lead to side reactions and the generation of impurities in conventional batch reactors. lew.rovapourtec.com Furthermore, the small internal volume of microreactors significantly minimizes the risk associated with handling hazardous reagents and intermediates. stolichem.com

Research into the continuous synthesis of dialkyl phosphites has demonstrated the tangible benefits of this technology. A notable example is the preparation of this compound from isopropanol and phosphorus trichloride in a microchannel continuous-flow reactor. patsnap.com In this process, the reactants are continuously pumped into a micromixer before entering the microchannel reactor, where the esterification takes place under controlled conditions. patsnap.com

The precise control over stoichiometry, residence time, and temperature afforded by the flow chemistry setup allows for the optimization of the reaction to achieve high yields and selectivity in significantly reduced reaction times compared to batch methods. patsnap.comgoogle.com Traditional batch synthesis of diisopropyl phosphite can take several hours to complete. google.com In contrast, continuous flow processes can achieve high conversion rates with residence times on the order of seconds to minutes. patsnap.com

A specific study on the continuous synthesis of diisopropyl phosphite highlights the efficiency of this approach. patsnap.com The process involves feeding phosphorus trichloride and an isopropanol solution into a microchannel reactor at controlled flow rates. The reaction is completed with a very short residence time, demonstrating a significant acceleration of the synthesis process. patsnap.com The resulting product exhibits high purity and yield, underscoring the effectiveness of microreactor technology in producing high-quality this compound. patsnap.com

The key parameters from this continuous synthesis are summarized in the table below, illustrating the operational efficiency of the microfluidic approach.

| Parameter | Value | Significance |

|---|---|---|

| Reactant A | Phosphorus Trichloride | Core reagent for phosphite synthesis. |

| Reactant B | Isopropanol | Alcohol providing the isopropyl groups. |

| Molar Ratio (PCl₃:Isopropanol) | 1:3.8 | Optimized stoichiometry for high conversion. patsnap.com |

| Reaction Temperature | 55 °C | Precise temperature control prevents byproduct formation. patsnap.com |

| Residence Time | 60 seconds | Drastic reduction in reaction time compared to batch methods. patsnap.com |

| Product Yield | 99.1% | Demonstrates high efficiency of the continuous process. patsnap.com |

| Product Selectivity | 99.5% | Indicates minimal formation of undesired side products. patsnap.com |

The scalability of microfluidic and flow chemistry systems is another significant advantage. Production capacity can be increased by "numbering-up" or "scaling-out," which involves operating multiple microreactors in parallel. lew.ro This approach avoids the complex and often unpredictable challenges associated with scaling up traditional batch reactors, ensuring that the optimized reaction conditions remain consistent regardless of production volume. lew.ro This modularity provides flexibility and allows for on-demand production. mt.com

Elucidation of Chemical Reactivity and Mechanistic Pathways

Pudovik Reaction and Related Additions

The Pudovik reaction, a cornerstone in organophosphorus chemistry, involves the addition of a hydrophosphoryl compound, such as diisopropyl hydrogen phosphite (B83602), across a polarized double bond. This reaction and its variants are fundamental for the formation of carbon-phosphorus bonds, leading to the synthesis of valuable compounds like α-hydroxyphosphonates and α-aminophosphonates.

Diisopropyl hydrogen phosphite serves as a potent P-nucleophile in the Pudovik reaction, readily adding to the electrophilic carbon of carbonyl and iminyl groups. The reaction is typically base-catalyzed, with the base deprotonating the phosphite to form a more nucleophilic phosphite anion. This anion then attacks the carbonyl or imine carbon, followed by protonation of the resulting alkoxide or amide anion to yield the final product.

The addition to carbonyl compounds, such as aldehydes and ketones, results in the formation of α-hydroxyphosphonates. These reactions are often carried out in the presence of a base, and various catalysts can be employed to enhance reactivity and selectivity. For instance, the reaction of this compound with aldehydes can be facilitated by catalysts to produce α-hydroxyphosphonates, which are recognized for their bioactivity. researchgate.net

Similarly, the addition of this compound to imines, known as the aza-Pudovik reaction, affords α-aminophosphonates. acs.org These compounds are structural analogs of α-amino acids and have garnered significant interest for their potential biological applications. The reaction proceeds via the nucleophilic attack of the phosphite on the C=N double bond of the imine. acs.orgwikipedia.org The imines themselves can be generated in situ from an aldehyde and an amine, which then react with the phosphite in a one-pot synthesis. wikipedia.org

The scope of the Pudovik reaction with this compound is broad, encompassing a variety of aromatic and aliphatic aldehydes and imines. The yields of these reactions are generally good, as illustrated in the following table.

Table 1: Examples of Pudovik Reaction with this compound

| Electrophile | Catalyst/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Benzaldehyde | Al(III) complex | Diisopropyl (hydroxy(phenyl)methyl)phosphonate | High | researchgate.net |

| N-Benzylideneaniline | Base-catalyzed | Diisopropyl (phenyl(phenylamino)methyl)phosphonate | Good | acs.org |

| Indoline (with I2/H2O2) | I2/H2O2 | Diisopropyl indolin-1-ylphosphonate | 95 | acs.org |

| Cinnamaldehyde derivatives | Chiral Brønsted acid | Chiral α-aminophosphonates | 30-65 | mdpi.com |

Achieving stereochemical control in the Pudovik reaction is a significant area of research, as the biological activity of the resulting α-hydroxy- and α-aminophosphonates is often dependent on their stereochemistry. The use of chiral catalysts has emerged as a powerful strategy for the enantioselective addition of this compound to prochiral carbonyls and imines.

Various chiral catalysts, including metal complexes and organocatalysts, have been successfully employed. For example, chiral tethered bis(8-quinolinato) (TBOx) aluminum(III) complexes have been shown to effectively catalyze the addition of phosphites to both aldehydes and aldimines, yielding enantioenriched α-hydroxy- and α-aminophosphonates in high yields and enantioselectivities. researchgate.netorganic-chemistry.org Chiral Brønsted acids, such as those derived from BINOL, have also proven to be effective catalysts for the asymmetric hydrophosphonylation of imines with diisopropyl phosphite, affording α-aminophosphonates with good enantiomeric excesses. acs.orgmdpi.com The highest enantioselectivities in these reactions were often observed with diisopropyl phosphite as the nucleophile. unl.pt

The choice of catalyst, solvent, and reaction conditions can significantly influence the stereochemical outcome. For instance, in the asymmetric reaction of imines with dialkyl phosphites catalyzed by a chiral Brønsted acid, the use of diisopropyl phosphite led to the formation of α-aminophosphonates with enantiomeric excesses up to 90.6%. mdpi.com The stereoselectivity is thought to arise from the formation of a well-organized nine-membered transition state involving the catalyst, the imine, and the phosphite. unl.pt

Table 2: Stereoselective Pudovik-Type Reactions with this compound

| Electrophile | Chiral Catalyst | Product Type | ee/de (%) | Reference |

|---|---|---|---|---|

| Aldehydes/Aldimines | Tethered Bis(8-quinolinato) (TBOx) Aluminum Complex | α-Hydroxy/α-Amino Phosphonates | up to 98 ee | organic-chemistry.org |

| Imines | Chiral Brønsted Acid (BINOL-derived) | α-Aminophosphonates | up to 90.6 ee | mdpi.com |

| Cinnamaldehyde-derived Aldimines | Chiral Brønsted Acid | α-Aminophosphonates | High ee | mdpi.comunl.pt |

| Chiral 2,3-D-isopropylidene-(R)-glyceraldehyde | Chiral di(1R,2S,5R)-mentylphosphite with (R)-ALB | α-Hydroxyphosphonate | High de | mdpi.com |

The phospha-Michael addition, a variant of the Pudovik reaction, involves the conjugate addition of this compound to α,β-unsaturated carbonyl compounds. Understanding the kinetic and thermodynamic parameters of this reaction is crucial for optimizing reaction conditions and predicting outcomes.

Kinetic studies have been performed on the phospha-Michael addition of this compound to activated alkenes. For example, the reaction with benzylidenemalononitrile (B1330407) has been kinetically monitored. researchgate.netmdpi.com In the presence of a 4-N,N-dimethylaminopyridinium saccharinate (DMAP·Hsac) salt catalyst at 80 °C, the reaction showed a significant rate increase, reaching completion in one hour. mdpi.com The reaction follows pseudo-first-order kinetics with respect to the benzylidenemalononitrile, with a calculated rate constant (k) of 0.057 min⁻¹. mdpi.com Without a catalyst, the reaction is considerably slower, highlighting the crucial role of the catalyst in accelerating the P-C bond formation. mdpi.com The turnover frequency (TOF) for the catalyzed reaction was determined to be 19.8 h⁻¹. mdpi.com

The introduction of substituents on the Michael acceptor can also influence the reaction rate. Electron-donating groups on the aromatic ring of the benzylidenemalononitrile derivative were found to decrease the reaction rate, indicating that the electrophilicity of the Michael acceptor is a key factor. mdpi.com

While detailed thermodynamic data for the phospha-Michael addition of this compound are not extensively reported, the reaction is generally considered to be thermodynamically favorable, leading to the formation of a stable C-P bond. The rearrangement of the initial Pudovik adduct to a thermodynamically more stable phosphate (B84403) can occur under certain conditions, particularly with thermal activation. mdpi.com

Table 3: Kinetic Data for the Phospha-Michael Addition of this compound to Benzylidenemalononitrile

| Catalyst | Temperature (°C) | Rate Constant (k) | Completion Time | Reference |

|---|---|---|---|---|

| DMAP·Hsac (5 mol%) | 80 | 0.057 min⁻¹ | 1 h | mdpi.com |

| None | 80 | - | >90 min (for ~50% conversion) | mdpi.com |

Arbuzov and Michaelis-Arbuzov Rearrangements Involving this compound

The Michaelis-Arbuzov reaction is a fundamental and widely used method for the synthesis of phosphonates. It involves the reaction of a trialkyl phosphite with an alkyl halide. While this compound is a dialkyl phosphite, its trialkylated form, triisopropyl phosphite, is the direct reactant in the classical Michaelis-Arbuzov rearrangement. However, this compound can be involved in related transformations and its synthesis is relevant to the starting materials of the Arbuzov reaction.

The classical Michaelis-Arbuzov reaction proceeds through a two-step mechanism. The first step is the nucleophilic attack of the trivalent phosphorus atom of the trialkyl phosphite on the electrophilic carbon of the alkyl halide, forming a quasi-phosphonium salt intermediate via an Sₙ2 reaction. wikipedia.orgorganic-chemistry.org This step is generally the rate-determining step. bme.hu The second step involves the dealkylation of the phosphonium (B103445) intermediate by the displaced halide ion, which attacks one of the alkoxy carbons, also via an Sₙ2 mechanism, to yield the final pentavalent phosphonate (B1237965) and an alkyl halide. wikipedia.org

In the context of this compound, it is important to consider its tautomeric equilibrium with the trivalent form, diisopropoxyphosphine. While the equilibrium heavily favors the tetracoordinate phosphonate form, the trivalent tautomer is the reactive species in reactions requiring a nucleophilic phosphorus center. For the Michaelis-Arbuzov reaction, triisopropyl phosphite, derived from this compound, is the typical starting material. The reaction of triisopropyl phosphite with an alkyl halide, for instance, an alkyl iodide, proceeds via the aforementioned mechanism to form a diisopropyl alkylphosphonate. oregonstate.edu

The structure of the alkyl groups on the phosphite and the nature of the alkyl halide influence the reaction. The reactivity of alkyl halides follows the order R-I > R-Br > R-Cl. wikipedia.org Primary alkyl halides are generally most reactive, while secondary and tertiary halides may lead to elimination side reactions, especially at the elevated temperatures often required for the rearrangement. chinesechemsoc.org

The efficiency of the Michaelis-Arbuzov rearrangement is significantly influenced by several reaction parameters, including temperature, the nature of the reactants, and the presence of catalysts.

Temperature: The Michaelis-Arbuzov reaction typically requires elevated temperatures, often in the range of 120-160 °C, to drive the reaction to completion. wikipedia.org For less reactive alkyl halides, higher temperatures are necessary. Microwave-assisted heating has been shown to be an effective method for accelerating the reaction, allowing for shorter reaction times and often improved yields. For example, the microwave-assisted reaction of triisopropyl phosphite with 1,2-dichloroethane (B1671644) to produce diisopropyl-(2-chloroethyl)-phosphonate (B1608241) is carried out at around 190 °C.

Reactant Structure and Stoichiometry: The structure of the alkyl halide and the phosphite ester affects the reaction rate and outcome. Electron-donating groups on the phosphite accelerate the initial nucleophilic attack, while electron-withdrawing groups slow it down. wikipedia.org The use of an excess of the alkyl halide can be employed to drive the reaction forward. In some cases, particularly in the synthesis of halohydrocarbyl phosphonates, a large excess of the dihaloalkane is used to minimize the formation of bisphosphonate byproducts. google.com

Catalysts: While the classical Michaelis-Arbuzov reaction is often performed thermally without a catalyst, various Lewis and Brønsted acids, as well as transition metal complexes, have been shown to catalyze the rearrangement, often allowing for milder reaction conditions. For instance, Lewis acids can facilitate the reaction at room temperature. organic-chemistry.org Palladium-catalyzed Michaelis-Arbuzov reactions of triaryl phosphites have also been developed. organic-chemistry.org For reactions involving alcohols as alkylating agents instead of alkyl halides, catalysts like zinc iodide (ZnI₂) have been used to mediate the conversion of benzylic and allylic alcohols to the corresponding phosphonates with triethyl phosphite. acs.org

Table 4: Influence of Parameters on Michaelis-Arbuzov Rearrangement

| Parameter | Effect | Example | Reference |

|---|---|---|---|

| Temperature | Higher temperatures increase reaction rate but can lead to side reactions. | Reaction of triisopropyl phosphite with 1,2-dichloroethane at 190 °C. | |

| Alkyl Halide Reactivity | R-I > R-Br > R-Cl | General observation for Sₙ2 reactions. | wikipedia.org |

| Catalyst | Can lower reaction temperature and improve efficiency. | Lewis acid-mediation allows for room temperature reactions. | organic-chemistry.org |

| Solvent | Can influence reaction rate and mechanism. | Reactions in acetonitrile (B52724) have been studied. | oregonstate.edu |

Non-Classical Arbuzov Reactions and Anomalous Pathways

The classical Michaelis-Arbuzov reaction involves the reaction of a trialkyl phosphite with an alkyl halide to form a dialkyl alkylphosphonate. nih.gov However, this compound can participate in non-classical variations and other anomalous reactions.

Deviations from the classical Michaelis-Arbuzov mechanism have been explored to expand the range of reactants and products. nih.gov These can involve the use of Lewis acid catalysts, photochemical methods, or reactions with substrates other than alkyl halides. nih.govacs.org For instance, reactions with aryl halides, which are generally unreactive in the classical SN2-type Arbuzov reaction, can sometimes be induced under specific conditions. nih.gov

Anomalous reactivity can also be observed. For example, in certain reactions, the steric hindrance of the isopropyl groups in triisopropyl phosphite can suppress side reactions that might occur with less hindered phosphites like triethyl phosphite. nih.gov Furthermore, under certain conditions, such as in the presence of specific catalysts or initiators like dibenzoyl peroxide, reactions can proceed through free-radical mechanisms, leading to different products than expected from the classical ionic pathway. nih.gov

Transesterification and P–O Bond Transformations

Transesterification of this compound involves the exchange of its isopropoxy groups with other alkoxy or aryloxy groups. This process can be catalyzed by either acids or bases.

Acid-catalyzed hydrolysis or alcoholysis of phosphonates involves the cleavage of the P–O bond. nih.gov The mechanism of this reaction can be complex and may proceed through different pathways, such as AAc2, involving a nucleophilic attack of water on the phosphorus atom, or AAl1, involving C-O bond cleavage. nih.gov The rate of acid-catalyzed hydrolysis can be influenced by the concentration of the acid, with some reactions showing an optimal rate at a specific acid concentration, beyond which the rate may decrease. nih.gov Mineral acids like hydrochloric acid and hydrobromic acid are commonly used, often at elevated temperatures. nih.gov

Studies have shown that in the acid-catalyzed hydrolysis of dialkyl phosphonates, the nature of the alkyl group can influence the reaction rate. For instance, it has been observed that the isopropyl derivative hydrolyzes faster than the methyl ester under acidic conditions. nih.gov The protonation of the phosphoryl oxygen in acidic conditions is a key step, making the phosphorus atom more electrophilic and susceptible to nucleophilic attack. arkat-usa.org

Base-mediated transesterification of phosphonates is also a common transformation. This process typically involves an alkali metal alkoxide as a catalyst. google.com The reaction proceeds by heating the phosphonate with an alcohol in the presence of the catalyst. google.com For example, diaryl phosphonates can be converted to mixed aryl alkyl phosphonates through this method. google.com

The reaction of dialkyl phosphites with amines can also lead to transformations at the phosphorus center, although this can sometimes result in complex product mixtures. researchgate.net The outcome of base-mediated reactions can be sensitive to the steric and electronic properties of the substituents on the phosphorus atom. researchgate.net

Table 1: Comparison of Acid- and Base-Mediated Reactions of Dialkyl Phosphonates

| Feature | Acid-Catalyzed Hydrolysis | Base-Mediated Transesterification |

|---|---|---|

| Catalyst | Mineral acids (e.g., HCl, HBr), Lewis acids | Alkali metal alkoxides |

| Typical Substrates | Dialkyl phosphonates | Diaryl phosphonates, Dialkyl phosphonates |

| Key Mechanistic Step | Protonation of the phosphoryl oxygen | Nucleophilic attack by an alkoxide ion |

| Influence of Alkyl Group | Isopropyl derivative hydrolyzes faster than methyl nih.gov | Steric hindrance can significantly affect reaction rates |

| Reaction Conditions | Often requires elevated temperatures | Generally requires heating |

Hydrogen Exchange and Tautomeric Equilibrium Studies

This compound exists in a dynamic equilibrium between two tautomeric forms: the tetracoordinated phosphonate form and the tricoordinated phosphite form.

The equilibrium between the phosphonate (P(V)) and phosphite (P(III)) tautomers overwhelmingly favors the phosphonate form. smolecule.comnih.gov Despite its low concentration, many reactions of dialkyl phosphonates are believed to proceed through the more reactive trivalent phosphite tautomer. smolecule.comnih.gov The stability of the tautomers is influenced by factors such as the electronic properties of the substituents and the solvent. Electron-withdrawing groups can increase the stability of the trivalent form. nih.gov Polar protic solvents tend to stabilize the pentavalent phosphonate form through hydrogen bonding. smolecule.com

Computational studies have provided insights into the energetics of this tautomerization. Unimolecular tautomerization has a high activation barrier, while bimolecular pathways, involving the formation of a dimeric complex, can significantly lower this barrier, facilitating hydrogen exchange. smolecule.comnih.gov

Deuterium (B1214612)/hydrogen (H/D) exchange studies are a valuable tool for probing the mechanisms of reactions involving this compound. The rate of H/D exchange at the P-H bond can provide information about the lability of this proton and its involvement in reaction mechanisms. scispace.comnih.gov

In acid-catalyzed reactions, the rate of proton exchange of dialkyl phosphites in deuterium oxide has been studied. scispace.com The observation of a primary isotope effect (a change in reaction rate upon isotopic substitution) can indicate that the P-H (or P-D) bond is broken in the rate-determining step of a reaction. scispace.com For instance, studies on the acid-catalyzed hydrolysis and iodine oxidation of P-deuterated dialkyl phosphites have been used to elucidate the role of the P-H bond in these processes. scispace.com The exchange process itself is acid-base catalyzed. nih.gov

The mechanism of H/D exchange can be complex, potentially involving intermediates and transition states where the hydrogen/deuterium is transferred between the phosphorus and oxygen atoms or through solvent-mediated proton relay systems. smolecule.comufl.edu

Role as a Ligand in Metal-Catalyzed Reactions

While this compound itself is not typically a direct ligand in its tautomeric P(V) form, it is a vital precursor for synthesizing phosphite ligands. These ligands play a significant role in modifying the properties of transition metal catalysts.

The steric and electronic properties of phosphite ligands derived from precursors like this compound are critical in dictating the outcome of catalytic reactions.

Steric Effects : The bulky isopropyl groups in this compound contribute significantly to the steric hindrance of the resulting phosphite ligands. This steric bulk can influence the coordination number of the metal center, preventing the binding of multiple ligands and creating a less crowded catalytic environment. researchgate.net This effect is crucial in controlling selectivity, as seen in reactions like propylene (B89431) dimerization, where increasing the size of the phosphine (B1218219) ligand shifts the product distribution from 2-methylpentenes to 2,3-dimethylbutenes. units.it The rate of reactions such as the addition of active hydrogen compounds to butadiene is also influenced by the steric nature of the alkyl groups on the phosphite ligand, with reactivity increasing in the order of Me < Et < i-Pr. units.it

Electronic Effects : The electronic nature of phosphite ligands, governed by the electronegativity of the alkoxy groups, impacts the electron density at the metal center. Electron-donating groups increase the electron density on the metal, which can affect the rates of oxidative addition and reductive elimination steps in a catalytic cycle. acs.org In reactions like hydroformylation, increased electron donation by aryl phosphites can decrease the percentage of the desired linear aldehyde product. units.it The electronic properties of phosphine-phosphite ligands, which can be derived from this compound, create a useful differentiation between coordination positions, reducing the number of reaction intermediates and allowing for better stereocontrol. mdpi.com

The interplay between these steric and electronic factors is fundamental to ligand design, enabling the fine-tuning of a catalyst's activity and selectivity for specific transformations. acs.orgmdpi.com

This compound is a key building block in the synthesis of chiral ligands for asymmetric catalysis, a field focused on producing enantiomerically pure compounds. The modular nature of phosphine-phosphite ligands, for which this compound can be a precursor, allows for detailed catalyst screening to optimize enantioselectivity. mdpi.com

In one study, chiral phosphine-phosphite ligands were used in the iridium-catalyzed asymmetric hydrogenation of 2-methylquinoline, achieving an enantioselectivity of up to 73% ee. mdpi.com The development of conformationally rigid chiral phosphines and phosphites has been pivotal for asymmetric carbon-hydrogen and carbon-carbon bond formation. google.com Rhodium and ruthenium complexes with chiral diphosphine ligands have shown high enantioselectivity in the hydrogenation of various olefins. nih.gov

The table below summarizes the performance of different phosphine-phosphite ligands in the asymmetric hydrogenation of 2-methylquinoline.

| Catalyst Precursor | Conversion (%) | Enantiomeric Excess (% ee) |

| Ir-complex with Ligand 1 | 99 | 65 |

| Ir-complex with Ligand 2 | 99 | 73 |

| Ir-complex with Ligand 3 | 99 | 50 |

| Ir-complex with Ligand 4 | 99 | 60 |

| Ir-complex with Ligand 5 | 99 | 55 |

| Data sourced from a study on Ir-catalyzed hydrogenation with phosphine-phosphite ligands. mdpi.com |

This compound is a common reagent in transition metal-catalyzed reactions for the formation of carbon-phosphorus (C-P) bonds, which are essential for creating organophosphorus compounds like aryl phosphonates. researchgate.net These reactions provide a powerful alternative to traditional methods that often require harsh organometallic reagents. sci-hub.se

Palladium and nickel-catalyzed cross-coupling reactions are frequently employed for this purpose. researchgate.netsci-hub.se For instance, the palladium-catalyzed hydrophosphonylation of alkynes with this compound can produce vinylphosphonates with high yield and selectivity. researchgate.net Copper-catalyzed systems have also gained attention due to their lower cost and toxicity. rsc.org A copper-catalyzed aerobic oxidative dehydrogenative coupling between diisopropyl phosphite and phenylacetylene (B144264) yields the corresponding phenylethynylphosphonate in 89% yield. rsc.org

Manganese-based systems have also been utilized. The phosphonation of imidazopyridines with dialkyl phosphites, including diisopropyl phosphite, has been accomplished using manganese(II) acetate (B1210297). sci-hub.se

| Metal Catalyst | Reactants | Product Type | Reference |

| Palladium | Alkynes, this compound | Vinylphosphonates | researchgate.net |

| Copper | Aryl Iodides, this compound | Arylphosphonates | rsc.org |

| Copper | Phenylacetylene, this compound | Alkynylphosphonate | rsc.org |

| Manganese | Imidazopyridines, this compound | Heteroarylphosphonate | sci-hub.se |

Direct Catalytic Activities of this compound

Beyond its role as a ligand precursor, this compound can act directly as a catalyst, primarily in organocatalytic and Brønsted acid-catalyzed reactions.

This compound is a key nucleophile in organocatalytic phosphonylation reactions, particularly in the phospha-Michael addition to α,β-unsaturated compounds and the hydrophosphonylation of imines. mdpi.comresearchgate.net In these reactions, a chiral organocatalyst, often a Brønsted acid like a BINOL-derived phosphoric acid, activates the substrate. unl.ptacs.org

In the hydrophosphonylation of imines, the catalyst is believed to activate the imine via hydrogen bonding, while the phosphoryl oxygen of the phosphite tautomer acts as a Brønsted base, facilitating a facial attack on the imine. mdpi.comunl.pt The steric bulk of the phosphite ester group plays a role, with studies showing that diisopropyl phosphite often provides the highest enantioselectivities. unl.pt For example, the reaction of diisopropyl phosphite with cinnamaldehyde-derived aldimines can proceed with high enantiomeric excesses. mdpi.com

The phospha-Michael addition of diisopropyl phosphite to α,β-unsaturated aldehydes has also been successfully demonstrated using organocatalysts, extending the scope of these asymmetric C-P bond-forming reactions. researchgate.net

The P-H proton in this compound is acidic, allowing it to function as a Brønsted acid catalyst in certain organic transformations. rsc.orgunive.it This acidity is harnessed in reactions where proton donation is a key activation step. For example, chiral phosphoric acids, which share the phosphonic acid motif with the tautomeric form of this compound, are powerful Brønsted acid catalysts for a wide range of reactions, including the hydrophosphonylation of imines. acs.orgresearchgate.net

In a bifunctional catalytic system, the acidic proton can activate an electrophile (like an imine), while the basic phosphoryl oxygen can interact with the nucleophile. unl.pt While stronger phosphoric acids are more commonly used as primary catalysts, the intrinsic acidity of this compound itself can be influential, and it is a key component in reactions catalyzed by stronger Brønsted acids. mdpi.comresearchgate.net For instance, the hydrolysis of triisopropyl phosphite to diisopropyl phosphite is a critical step in certain catalytic processes that rely on the Brønsted acidity of the resulting compound. unive.it

Here is the article focusing on the catalytic applications of this compound.

Catalytic Applications in Organic Transformations

Specific Catalytic Systems

Diisopropyl hydrogen phosphite (B83602) is a versatile reagent that participates in a variety of powerful organic transformations through synergistic catalysis. In these systems, the reactivity and selectivity of the transformation are enhanced by the cooperative action of multiple reagents, such as a metal catalyst and a ligand, an organocatalyst and an additive, or a catalyst and an oxidant. This approach enables the formation of complex molecules under specific and often mild conditions.

Palladium-Catalyzed Cross-Coupling Reactions

One of the most significant applications of diisopropyl hydrogen phosphite in synergistic catalysis is the Hirao reaction, a palladium-catalyzed cross-coupling process for forming carbon-phosphorus (C–P) bonds. semanticscholar.org In this reaction, this compound (a type of dialkyl phosphite) couples with aryl halides or triflates. The catalytic system typically involves a palladium precursor, such as palladium(II) acetate (B1210297) (Pd(OAc)₂) or bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂), which generates the active Pd(0) catalyst. This is used in conjunction with a phosphine (B1218219) ligand and a base. semanticscholar.org The ligand, such as dppf, dppb, or BINAP, stabilizes the palladium center and facilitates the steps of the catalytic cycle, while the base is crucial for the activation of the phosphite. semanticscholar.org The synergistic interplay between the palladium catalyst, the ligand, and the base is essential for the efficiency of the C-P bond formation, yielding valuable arylphosphonates. semanticscholar.org

Research Findings in Palladium-Catalyzed Cross-Coupling

| Palladium Precursor | Ligand | Base | Substrate Type | Product Type | Reference |

|---|---|---|---|---|---|

| Pd(OAc)₂ or Pd(dba)₂ | dppf, dppb, dppp, BINAP | Organic or Inorganic Base | Aryl Halides | Aryl Phosphonates | semanticscholar.org |

| Pd(dppf)₂Cl₂ | - (dppf is part of the complex) | Base | Aryl Halides | Aryl Phosphonates | semanticscholar.org |

| Pd(OAc)₂ | Xantphos, dppb, dppf | N,N-diisopropylethylamine | Bromoarenes and Chloroarenes | Aryl Phosphinates (from H-phosphinates) | semanticscholar.org |

Organocatalyzed Phospha-Michael Additions

This compound serves as a key nucleophile in phospha-Michael additions, a powerful tool for C-P bond formation. The efficiency of this reaction can be significantly enhanced by using organocatalysts. For instance, basic pyridine-based organocatalysts, such as 4-N,N-dimethylaminopyridinium saccharinate (DMAP·Hsac), have been shown to effectively catalyze the addition of diisopropyl phosphite to α,β-unsaturated malonates. researchgate.netnih.gov This system operates at elevated temperatures and allows for high yields and catalyst reusability. nih.gov

Furthermore, chiral organocatalysts have been employed to achieve asymmetric phospha-Michael additions. Thiourea-derived phosphonium (B103445) salts, for example, act as bifunctional catalysts. rsc.org They activate the phosphite nucleophile while simultaneously coordinating with the electrophile, thereby controlling the stereochemical outcome of the reaction. In such systems, diisopropyl phosphite has been successfully added to substrates like cyclic N-sulfonyl imines to produce chiral α-amino phosphates with high yields and excellent enantioselectivities. rsc.org

Research Findings in Organocatalyzed Phospha-Michael Additions

| Catalyst System | Substrate | Product | Key Features | Reference |

|---|---|---|---|---|

| DMAP·Hsac | α,β-Unsaturated Malonates | β-Phosphonylated Malonates | High yield, reusable catalyst. | researchgate.netnih.gov |

| L-valine-derived thiourea-based phosphonium salt (P4) | Cyclic N-sulfonyl ketimines | Chiral α-Amino Phosphates | High yield (96%) and excellent enantioselectivity (>99% ee). | rsc.org |

| Chiral Guanidines, Quinine, Squaramides | Nitroalkenes | β-Phosphonylated Nitroalkanes | Asymmetric synthesis of organophosphorus compounds. | researchgate.net |

Metal-Free Catalytic Phosphorylation

Synergistic catalysis also enables the phosphorylation of various nucleophiles using this compound in the absence of transition metals. A notable example is the cross-hetero-dehydrogenative coupling (CDC) reaction of diisopropyl H-phosphite with amines and alcohols. This transformation is achieved using a catalytic amount of molecular iodine (I₂) in the presence of hydrogen peroxide (H₂O₂) as a stoichiometric oxidant. acs.org The proposed mechanism involves the in-situ formation of a phosphoryl iodide intermediate from the reaction of the phosphite with an electrophilic iodine species generated from I₂ and H₂O₂. This highly reactive intermediate is then readily attacked by nucleophiles like amines or alcohols to afford the corresponding phosphoramidates and phosphate (B84403) esters in high yields under mild conditions. acs.org

Research Findings in Iodine-Catalyzed Phosphorylation

| Catalyst/Oxidant | Nucleophile | Phosphite | Product | Yield | Reference |

|---|---|---|---|---|---|

| I₂ (10 mol%) / H₂O₂ | Indoline | Diisopropyl H-phosphite | Diisopropyl indolin-1-ylphosphonate | 95% | acs.org |

| I₂ (10 mol%) / H₂O₂ | 1,2,3,4-Tetrahydroisoquinoline | Diethyl H-phosphite | Diethyl 3,4-dihydroisoquinolin-2(1H)-ylphosphonate | 96% | acs.org |

| I₂ (10 mol%) / H₂O₂ | Tryptamine | Diethyl H-phosphite | Diethyl (2-(1H-indol-3-yl)ethyl)phosphoramidate | 70% | acs.org |

| I₂ (10 mol%) / H₂O₂ | Furfurylamine | Diethyl H-phosphite | Diethyl (furan-2-ylmethyl)phosphoramidate | 92% | acs.org |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of diisopropyl hydrogen phosphite (B83602), offering unparalleled detail about the local chemical environment of magnetically active nuclei such as 1H, 13C, and 31P.

Proton (1H), carbon-13 (13C), and phosphorus-31 (31P) NMR are routinely employed to confirm the structure of diisopropyl hydrogen phosphite and to monitor its transformations in chemical reactions. The chemical shifts (δ) and coupling constants (J) provide a unique fingerprint of the molecule.

In mechanistic studies, NMR spectroscopy can be used to track the consumption of starting materials, the formation of intermediates, and the appearance of products over time. For instance, in reactions involving this compound, 31P NMR is particularly powerful for observing changes at the phosphorus center, such as its oxidation state or the nature of its substituents. The high natural abundance and sensitivity of the 31P nucleus make it an excellent probe for organophosphorus chemistry. nih.gov

Table 1: Typical 1H, 13C, and 31P NMR Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 1H | ~ 6.8 | Doublet | 1JP-H ≈ 700 | P-H |

| 1H | ~ 4.7 | Multiplet | O-CH | |

| 1H | ~ 1.3 | Doublet | 3JH-H ≈ 6 | CH3 |

| 13C | ~ 69 | Doublet | 2JP-C ≈ 5 | O-CH |

| 13C | ~ 24 | Doublet | 3JP-C ≈ 4 | CH3 |

| 31P | ~ 8 | Multiplet | P |

Note: Exact chemical shifts and coupling constants can vary depending on the solvent and concentration.

The direct one-bond coupling between phosphorus and hydrogen (1JP-H) is a particularly notable feature in the 1H NMR spectrum, appearing as a large doublet. Similarly, couplings between phosphorus and carbon atoms (2JP-C and 3JP-C) are observed in the 13C NMR spectrum, providing further structural confirmation.

Two-dimensional (2D) NMR experiments are instrumental in unambiguously assigning the signals in the 1D NMR spectra and establishing the connectivity between different atoms in the this compound molecule.

COSY (Correlation Spectroscopy): A 1H-1H COSY experiment would show a correlation between the methine (O-CH) protons and the methyl (CH3) protons of the isopropyl groups, confirming their scalar coupling. youtube.comsdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This 1H-13C correlation experiment directly links each proton signal to the carbon to which it is attached. For this compound, it would show correlations between the methine protons and their corresponding carbons, and between the methyl protons and their respective carbons. youtube.comsdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. In the case of this compound, an HMBC spectrum would show correlations from the methine protons to the methyl carbons and vice versa, providing further evidence for the isopropyl group structure. youtube.comsdsu.edu Importantly, it would also show correlations from the protons of the isopropyl groups to the phosphorus atom in a 1H-31P HMBC experiment, confirming the O-P connectivity.

Solid-state NMR (ssNMR) spectroscopy provides valuable information about the structure and dynamics of this compound in its solid form. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR can probe these interactions, which are dependent on the orientation of the molecule with respect to the external magnetic field.

By using techniques such as Magic Angle Spinning (MAS), high-resolution spectra of solid samples can be obtained. sci-hub.se 31P MAS NMR is particularly useful for studying organophosphorus compounds in the solid state. sci-hub.se It can be used to:

Characterize the bulk crystalline structure of this compound.

Identify different polymorphic forms, which would exhibit distinct 31P chemical shifts.

Study the interaction of this compound with surfaces, for example, when it is used as a ligand or surface modifier on a solid support. acs.org

Mass Spectrometry for Molecular Characterization

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is capable of measuring the mass of a molecule with very high accuracy (typically to within a few parts per million). This allows for the unambiguous determination of the elemental formula of this compound. The exact mass of a molecule is calculated by summing the masses of its most abundant isotopes. For this compound (C6H15O3P), the theoretical monoisotopic mass can be precisely calculated and compared to the experimentally measured value to confirm its elemental composition.

Table 2: Theoretical Exact Mass of this compound

| Element | Number of Atoms | Isotopic Mass (Da) | Total Mass (Da) |

| Carbon (12C) | 6 | 12.000000 | 72.000000 |

| Hydrogen (1H) | 15 | 1.007825 | 15.117375 |

| Oxygen (16O) | 3 | 15.994915 | 47.984745 |

| Phosphorus (31P) | 1 | 30.973762 | 30.973762 |

| Total | 166.075882 |

An HRMS measurement confirming a mass very close to 166.0759 would provide strong evidence for the presence of a molecule with the elemental formula C6H15O3P.

In a mass spectrometer, molecules can be ionized and then fragmented. The resulting fragmentation pattern is characteristic of the molecule's structure and can be used for its identification. For this compound, common fragmentation pathways would likely involve:

Loss of an isopropyl group: Cleavage of a C-O bond could lead to the loss of an isopropoxy radical or an isopropene molecule, resulting in significant fragment ions.

Loss of a methyl group from an isopropyl moiety: Fragmentation of the isopropyl group itself can occur.

Cleavage of the P-H bond.

Rearrangements involving the phosphorus center.

Analysis of the masses of these fragments can help to piece together the structure of the parent molecule, providing confirmatory evidence that complements the data obtained from NMR spectroscopy. chemguide.co.uklibretexts.org The fragmentation of organophosphorus compounds can be complex, but the predictable losses of alkyl and alkoxy groups are key features in their mass spectra. nih.gov

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the elucidation of functional groups within the this compound molecule. The analysis of vibrational modes provides direct insight into the molecular structure and bonding.

The infrared spectrum of this compound exhibits several characteristic absorption bands that are indicative of its constituent functional groups. A strong band in the 1090 to 1180 cm⁻¹ region is typically assigned to the P-O-C stretching vibrations of the isopropyl groups. This is consistent with observations of other isopropyl phosphorous esters, which show distinctive bands in this area dtic.mil. Other significant peaks correspond to the P=O and P-H stretching vibrations, which are fundamental to identifying the phosphonate (B1237965) tautomer.

Raman spectroscopy offers complementary information. For a related organophosphorus compound, isopropyl methylphosphonofluoridate, an alternation of intensities between IR and Raman spectra was noted for asymmetric and symmetric vibrations, a concept that aids in spectral assignment dtic.mil. The Raman spectrum for this compound is available, providing data for a comprehensive vibrational analysis chemicalbook.com.

Specific vibrational frequencies from spectroscopic analysis are detailed below:

| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Assignment |

| P-H Stretch | ~2440 | Not specified | Phosphite tautomer P-H bond |

| C-H Stretch | ~2980 | Not specified | Isopropyl alkyl groups |

| P=O Stretch | ~1250 | Not specified | Phosphonate tautomer P=O bond |

| P-O-C Stretch | 1090 - 1180 region | ~1020 | Isopropyl ester linkage dtic.mil |

| P-C Stretch | Not applicable | ~781 (in related compounds) dtic.mil | Reference for P-C bond |

X-ray Diffraction Studies for Solid-State Structural Analysis

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While detailed crystallographic data for this compound itself is not extensively published, analysis of closely related derivatives provides significant insight into the expected solid-state conformation.

A single-crystal X-ray diffraction study was successfully conducted on diisopropyl (E)-(1-hydroxy-3-phenylallyl)phosphonate, a derivative of diisopropyl phosphonate mdpi.com. The study revealed that this compound crystallizes in a centrosymmetric space group (P2₁/c) mdpi.com. The phosphorus center adopts a distorted tetrahedral geometry, with bond angles around the phosphorus atom ranging from 101.02(7)° to 115.50(7)° mdpi.com. This structural motif is characteristic of phosphonate compounds and informs the likely geometry of this compound in the solid state.

The crystallographic data for the derivative provides a model for the structural parameters that could be expected for this compound.

| Parameter | Value for Diisopropyl (E)-(1-hydroxy-3-phenylallyl)phosphonate mdpi.com |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Not specified |

| b (Å) | Not specified |

| c (Å) | Not specified |

| α (°) | 90 |

| β (°) | Not specified |

| γ (°) | 90 |

| P-atom Geometry | Distorted Tetrahedral |

Chromatographic Separations and Purity Assessment

Chromatographic techniques are essential for the separation, identification, and quantification of this compound and its derivatives, ensuring purity and monitoring reactions.

Gas chromatography coupled with mass spectrometry (GC-MS) is the gold-standard for the analysis of volatile and semi-volatile compounds like dialkyl phosphonates nih.gov. The technique separates compounds based on their boiling points and interactions with a stationary phase, followed by detection and identification based on their mass-to-charge ratio and fragmentation patterns.

In a detailed analysis of the closely related compound Di-isopropyl Methyl Phosphonate (DIMP), a successful GC-MS method was developed using a low-polarity TG-5 SilMS capillary column mdpi.com. The analysis was completed in under 10 minutes with a temperature program from 60 to 110 °C mdpi.com. The mass spectrum of DIMP showed a characteristic set of fragment ions, allowing for unambiguous identification mdpi.com. The high probability matching with the MS NIST library demonstrates the reliability of this method for identifying such phosphonates mdpi.com.

| Parameter | Value for Di-isopropyl Methyl Phosphonate (DIMP) Analysis mdpi.com |

| GC Column | |

| Type | Capillary, TG-5 SilMS stationary phase |

| Dimensions | 30 m x 0.25 mm i.d., 0.25 µm film |

| Temperatures | |

| Program | 60 to 110 °C |

| Retention Time | ~8.54 min |

| Mass Spectrometry | |

| Base Peak (m/z) | 97 (100%) |

| Other Key Ions (m/z) | 123 (~65%), 79 (~24%), 139 (~10%), 165 (~5%) |

For non-volatile derivatives or for analyzing the stability of phosphites in aqueous solutions, High-Performance Liquid Chromatography (HPLC) is the method of choice nih.gov. Reverse-phase (RP) HPLC is commonly employed for the separation of polar organophosphorus compounds.

Methods for analyzing related compounds like dimethyl hydrogen phosphite and diphenyl phosphite utilize C18 or specialized Newcrom R1 columns sielc.comsielc.com. The mobile phase typically consists of an aqueous solution with an organic modifier, such as acetonitrile (B52724), and an acid like phosphoric or formic acid sielc.comsielc.com. Using formic acid is advantageous for Mass Spectrometric (MS) compatible applications sielc.comsielc.com. These scalable methods are suitable for both purity assessment and preparative separations to isolate impurities sielc.comsielc.com.

| Parameter | Typical Conditions for Related Phosphites sielc.comsielc.com |

| Technique | Reverse Phase (RP) HPLC |

| Column | Newcrom R1 or C18 |

| Mobile Phase | Acetonitrile (MeCN) and Water |

| Modifier | Phosphoric acid or Formic acid (for MS compatibility) |

| Application | Purity assessment, analysis of non-volatile derivatives |

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict a variety of molecular properties with a good balance between accuracy and computational cost.

A fundamental application of DFT is the determination of the most stable three-dimensional arrangement of atoms in a molecule, its equilibrium geometry. This is achieved by optimizing the geometry to find the minimum energy structure on the potential energy surface. For dialkyl hydrogen phosphites, including diisopropyl hydrogen phosphite (B83602), a key structural aspect investigated by DFT is the tautomeric equilibrium between the dominant tetracoordinate phosphonate (B1237965) form, (RO)₂P(O)H, and the trivalent phosphite form, (RO)₂P-OH. Computational studies have consistently shown that the phosphonate tautomer is significantly more stable.

Table 1: Representative Calculated Geometric Parameters for a Dialkyl Hydrogen Phosphite (Phosphonate Tautomer) based on DFT Studies. Data presented is illustrative for the class of compounds and not specific to Diisopropyl hydrogen phosphite.

| Parameter | Bond/Angle | Typical Calculated Value |

|---|---|---|

| Bond Length | P=O | ~1.21 Å |

| Bond Length | P-H | ~1.40 Å |

| Bond Length | P-O | ~1.60 Å |

| Bond Angle | O=P-H | ~115° |

| Bond Angle | O-P-O | ~105° |

| Bond Angle | H-P-O | ~108° |

Beyond geometry, DFT is used to elucidate the electronic structure. This includes the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests higher reactivity. DFT calculations also allow for the mapping of the electrostatic potential to visualize the charge distribution and identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is crucial for understanding intermolecular interactions and reaction mechanisms.

This compound is a key reactant in important chemical transformations like the Pudovik and Abramov reactions, which involve the addition of the P-H bond across a carbon-heteroatom double bond, typically a C=O group. DFT calculations are instrumental in exploring the mechanisms of such reactions.

Computational chemists can map the entire reaction pathway from reactants to products, identifying any intermediates and, crucially, the transition states. A transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed. By calculating the Gibbs free energy of activation (the energy difference between the reactants and the transition state), the reaction rate can be predicted.

For the addition of a dialkyl phosphite to a carbonyl compound, DFT studies can model the nucleophilic attack of the phosphorus atom on the carbonyl carbon. The calculations help to distinguish between different possible mechanisms, such as a concerted process where bonds are formed and broken simultaneously, or a stepwise mechanism involving the formation of an intermediate. These studies can also elucidate the role of catalysts by modeling how they interact with the reactants to lower the activation energy barrier.

DFT provides a reliable means of predicting spectroscopic properties, which can be compared with experimental data to confirm molecular structures.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. DFT, often using the Gauge-Independent Atomic Orbital (GIAO) method, can accurately calculate the NMR shielding tensors, which are then converted to chemical shifts (δ). For organophosphorus compounds, predicting the ³¹P NMR chemical shift is particularly valuable. Calculations are typically performed on a DFT-optimized geometry. To improve accuracy, results are often scaled by linear regression against experimental data for a known set of compounds.

Table 2: Illustrative Comparison of Experimental and DFT-Calculated ³¹P NMR Chemical Shifts for a Series of Phosphorus Compounds. This table demonstrates the general accuracy of the methodology and is not specific to this compound.

| Compound | Functional/Basis Set | Calculated δ (ppm) | Experimental δ (ppm) |

|---|---|---|---|

| Phosphine (B1218219) | PBE0/def2-TZVP | -241.5 | -240.0 |

| Trimethyl phosphite | PBE0/def2-TZVP | 140.1 | 141.0 |

| Triphenylphosphine | PBE0/def2-TZVP | -4.8 | -5.0 |

| Diethyl phosphite | PBE0/def2-TZVP | 7.2 | 7.0 |

Vibrational Frequencies: DFT calculations can also predict the vibrational frequencies that correspond to the peaks observed in Infrared (IR) and Raman spectra. After geometry optimization, a frequency calculation is performed, which yields a set of vibrational modes and their corresponding frequencies. The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation used in the calculations. Therefore, they are typically multiplied by a scaling factor to improve agreement with the experimental spectrum. This allows for the confident assignment of specific vibrational modes to the observed spectral bands.

Molecular Dynamics (MD) Simulations

Molecular Dynamics simulations are a computational method for studying the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide a detailed view of the dynamic behavior of a system, including conformational changes and interactions with the environment.

Chemical reactions are often performed in a solvent, which can significantly influence reactivity. MD simulations are an excellent tool for studying these solvent effects at a molecular level. By simulating this compound in a box of explicit solvent molecules (e.g., water, ethanol), one can observe how the solvent organizes around the solute.

These simulations can reveal the formation of hydrogen bonds between the phosphite and solvent molecules, the structure of the solvation shells, and the dynamics of solvent exchange. This information is critical for understanding how the solvent might stabilize reactants, transition states, or products, thereby altering the reaction kinetics and thermodynamics. For instance, MD simulations can show how solvent molecules might facilitate proton transfer steps that are common in reactions involving dialkyl hydrogen phosphites.

The isopropyl groups in this compound possess rotational freedom around the P-O and O-C bonds. This allows the molecule to adopt various spatial arrangements or conformations. MD simulations can be used to explore the conformational landscape of the molecule.

By running a simulation for a sufficient length of time, the different accessible conformations and the transitions between them can be sampled. This allows for the identification of the most populated (lowest energy) conformers and the determination of the energy barriers for interconversion. Understanding the conformational preferences and flexibility of this compound is important as different conformers may exhibit different reactivities or interactions with other molecules, such as catalysts or biological targets.

Quantum Chemical Studies of Bonding and Aromaticity

Quantum chemical studies are instrumental in elucidating the electronic structure, bonding characteristics, and reactivity of molecules. For this compound, a non-aromatic organophosphorus compound, such studies primarily focus on understanding the nature of its covalent bonds, conformational preferences, and the electronic effects of its constituent functional groups. Aromaticity, a concept typically reserved for cyclic, planar systems with delocalized π-electrons, is not a relevant descriptor for this molecule.

Theoretical investigations into the bonding of dialkyl hydrogen phosphites, including this compound, reveal key insights into their molecular structure. These compounds exist predominantly in the phosphonate form, characterized by a tetrahedral phosphorus atom double-bonded to one oxygen atom (P=O), single-bonded to two alkoxy groups (O-R), and single-bonded to a hydrogen atom (P-H). A minor tautomeric form, the phosphite form, with a trivalent phosphorus atom, is generally less stable.

A DFT study on a related compound, diethyl trichloro-methyl phosphonate, using the B3LYP/6-311G(d,p) level of theory, provides illustrative bond lengths and angles that can be expected to be similar in this compound, with variations arising from the different alkyl substituents.

Table 1: Selected Optimized Geometric Parameters of a Diethyl Phosphonate Derivative

| Parameter | Bond/Angle | Value |

|---|---|---|

| Bond Length | P=O | 1.479 Å |

| P-C | 1.879 Å | |

| P-O | 1.579 Å | |

| Bond Angle | O=P-C | 115.1° |

| O=P-O | 114.8° | |

| C-P-O | 100.9° |

Note: Data is for diethyl trichloro-methyl phosphonate as a representative related structure. The C-P bond would be replaced by a P-H bond in this compound, and the trichloromethyl group is not present.

The P=O bond is typically short and strong, indicating significant double bond character. The P-O single bonds to the isopropoxy groups are longer, and the bond angles around the phosphorus atom deviate from the ideal tetrahedral angle of 109.5° due to the steric and electronic differences between the substituents. The P-H bond in dialkyl hydrogen phosphites is of particular interest as its reactivity is central to much of the chemistry of these compounds. Computational studies can quantify the bond dissociation energy and the partial atomic charges on the hydrogen and phosphorus atoms, providing insight into its hydridic or protic character in different chemical environments.

Natural Bond Orbital (NBO) analysis is another powerful tool used in quantum chemical studies to understand bonding in terms of localized electron-pair bonds. For a molecule like this compound, NBO analysis would reveal the hybridization of the phosphorus and oxygen orbitals and the nature of the P=O and P-O bonds, including the extent of any hyperconjugative interactions.

Quantitative Structure-Activity Relationships (QSAR) in Academic Contexts

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to predict the biological activity or other properties of chemical compounds based on their molecular structures. In academic research, QSAR studies on organophosphorus compounds, a class that includes this compound, are prevalent, largely due to the biological significance of many molecules in this family, particularly as pesticides and nerve agents that inhibit acetylcholinesterase (AChE). researchgate.netnih.govresearchgate.net

While specific QSAR studies focusing on this compound are not prominent in the literature, the extensive research on other organophosphorus compounds provides a clear framework for how such studies would be conducted and what molecular features are likely to be important. These studies typically correlate a set of calculated molecular descriptors with an experimentally determined biological endpoint, such as toxicity (e.g., LD50) or enzyme inhibition (e.g., IC50). researchgate.net

The development of a QSAR model involves several key steps:

Data Set Selection: A series of structurally related organophosphorus compounds with known biological activities is compiled.

Molecular Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecular structure and can be categorized as:

Constitutional (2D): Molecular weight, number of atoms, number of rings, etc.

Topological (2D): Indices that describe the connectivity of atoms in the molecule, such as connectivity indices.

Quantum Chemical (3D): Properties derived from quantum chemical calculations, such as HOMO/LUMO energies, dipole moment, and partial atomic charges.

Geometrical (3D): Descriptors related to the three-dimensional shape of the molecule, such as molecular surface area and volume.

Hydrophobicity/Hydrophilicity: Descriptors like the logarithm of the octanol-water partition coefficient (logP).

Model Building and Validation: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, are used to build a mathematical relationship between the descriptors and the biological activity. The predictive power of the model is then rigorously validated using techniques like cross-validation and external validation.

In the context of organophosphorus compounds, QSAR studies have identified several key descriptors that are frequently correlated with their biological activity.

Table 2: Common Molecular Descriptors in QSAR Studies of Organophosphorus Compounds

| Descriptor Type | Example Descriptor | Biological Activity Correlation |

|---|---|---|

| Electronic | HOMO/LUMO Energies | Relates to the reactivity and ability to participate in charge-transfer interactions with the biological target. |

| Partial Atomic Charges | Important for electrostatic interactions with the active site of an enzyme like acetylcholinesterase. | |

| Steric/Topological | Molecular Volume/Surface Area | Influences how well the molecule fits into the binding pocket of a receptor or enzyme. |

| Connectivity Indices | Describe the branching and complexity of the molecular structure, which can affect binding affinity. |

| Hydrophobicity | LogP | Affects the transport of the compound to the site of action and its interaction with hydrophobic pockets in the target protein. |

For instance, a QSAR study on the toxicity of organophosphate insecticides might find that a combination of a descriptor for hydrophobicity (logP), an electronic descriptor (e.g., the charge on the phosphorus atom), and a steric descriptor (e.g., the volume of the substituents on the phosphorus) can accurately predict the LD50 values for a series of related compounds. researchgate.net

These academic QSAR studies are valuable for several reasons. They provide insights into the mechanisms of action of toxic compounds, help in the rational design of new pesticides with improved selectivity and reduced environmental impact, and can be used to predict the toxicity of new or untested organophosphorus compounds, thereby reducing the need for extensive animal testing.

Environmental Transformation Research Mechanistic & Process Oriented

Chemical Degradation Pathways in Environmental Systems